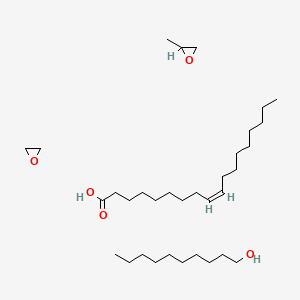
2,2'-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-benzothiazine core, which is a heterocyclic structure containing both nitrogen and sulfur atoms. The presence of phenyl groups further enhances its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) typically involves the condensation of 2-mercaptobenzothiazole with ethane-1,2-diylidene bis(3-phenyl-2H-1,4-benzothiazine) under reflux conditions in an appropriate solvent such as methanol . The reaction is monitored by temperature control and stirring to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazine derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diylbis(oxy))bis(3-phenyl-2H-1,4-benzothiazine): Similar structure but with oxygen atoms replacing the ethane-1,2-diylidene linkage.
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another bis-benzothiazine derivative with indolin-2-one groups.
Uniqueness
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzothiazine and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66252-22-0 |
|---|---|
Formule moléculaire |
C30H20N2S2 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
3-phenyl-2-[2-(3-phenyl-1,4-benzothiazin-2-ylidene)ethylidene]-1,4-benzothiazine |
InChI |
InChI=1S/C30H20N2S2/c1-3-11-21(12-4-1)29-27(33-25-17-9-7-15-23(25)31-29)19-20-28-30(22-13-5-2-6-14-22)32-24-16-8-10-18-26(24)34-28/h1-20H |
Clé InChI |
RWZAUQYMZOSTLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CC=C4C(=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)





![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)



